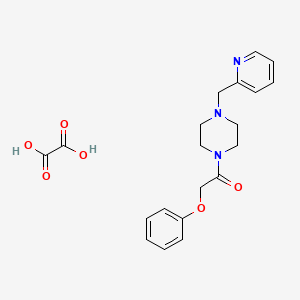![molecular formula C23H30FN3 B4961430 1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential applications in research and development.
Mécanisme D'action
FPPP acts as an agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This results in increased serotonin levels in the brain, which can lead to antidepressant and anxiolytic effects. FPPP also has dopaminergic and noradrenergic effects, which may contribute to its potential as a drug of abuse.
Biochemical and Physiological Effects:
FPPP has been shown to increase extracellular levels of serotonin, dopamine, and noradrenaline in the brain. This can lead to increased mood, energy, and motivation. However, chronic use of FPPP has been shown to cause neurotoxicity and damage to serotonin neurons.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. However, FPPP also has limitations, such as its potential for neurotoxicity and limited availability.
Orientations Futures
There are several future directions for research on FPPP, including investigating its potential as a treatment for depression and anxiety disorders, further exploring its dopaminergic and noradrenergic effects, and developing safer derivatives with fewer side effects. Additionally, more research is needed to fully understand the potential for FPPP as a drug of abuse and its associated risks.
In conclusion, FPPP is a synthetic compound with potential applications in neuropharmacology, drug abuse research, and medicinal chemistry. While it has shown promise as a selective serotonin reuptake inhibitor, it also has limitations and potential risks. Further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
FPPP can be synthesized by reacting 1-(2-fluorophenyl)piperazine with 1-(2-phenylethyl)-4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction yields FPPP as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
FPPP has been used in various scientific studies, including neuropharmacology, drug abuse research, and medicinal chemistry. FPPP has shown potential as a selective serotonin reuptake inhibitor (SSRI), which could be useful in treating depression and anxiety disorders. Additionally, FPPP has been investigated for its potential use as a drug of abuse, as it has similar effects to other piperazine derivatives such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c24-22-8-4-5-9-23(22)27-18-16-26(17-19-27)21-11-14-25(15-12-21)13-10-20-6-2-1-3-7-20/h1-9,21H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMZLCTYUGDYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)